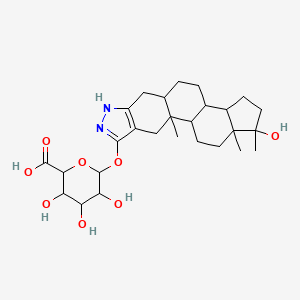
3-Hydroxystanozolol glucuronide (Qualitative)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxystanozolol glucuronide is a metabolite of stanozolol, an anabolic androgenic steroid. This compound is primarily used in doping control to detect the misuse of stanozolol. It is formed by the conjugation of 3-hydroxystanozolol with glucuronic acid, making it more water-soluble and easier to excrete in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxystanozolol glucuronide typically involves the enzymatic glucuronidation of 3-hydroxystanozolol. Human liver microsomes are often used to catalyze this reaction. The reaction conditions include an aqueous environment with a suitable buffer, such as acetate buffer at pH 5.2, and the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor .
Industrial Production Methods
Industrial production of 3-hydroxystanozolol glucuronide is not commonly reported due to its specific application in doping control. the enzymatic synthesis method can be scaled up using bioreactors equipped with human liver microsomes or recombinant enzymes to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxystanozolol glucuronide primarily undergoes hydrolysis reactions. It is stable under acidic and neutral conditions but can be hydrolyzed back to 3-hydroxystanozolol and glucuronic acid under basic conditions .
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases can be used to hydrolyze 3-hydroxystanozolol glucuronide.
Stability: The compound is stable in methanol, acetate buffer (pH 5.2), and hydrochloric acid (pH 0.5) at 37°C.
Major Products Formed
The major products formed from the hydrolysis of 3-hydroxystanozolol glucuronide are 3-hydroxystanozolol and glucuronic acid .
Scientific Research Applications
3-Hydroxystanozolol glucuronide is primarily used in the field of doping control to detect the misuse of stanozolol in athletes. It serves as a long-term marker for stanozolol use due to its stability and prolonged excretion in urine . Additionally, it is used in pharmacokinetic studies to understand the metabolism and excretion of stanozolol .
Mechanism of Action
The mechanism of action of 3-hydroxystanozolol glucuronide involves its formation through the glucuronidation of 3-hydroxystanozolol. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The glucuronidation increases the water solubility of 3-hydroxystanozolol, facilitating its excretion in urine .
Comparison with Similar Compounds
Similar Compounds
- 4β-Hydroxystanozolol glucuronide
- 16β-Hydroxystanozolol glucuronide
- 4,16-Dihydroxystanozolol glucuronide
Uniqueness
3-Hydroxystanozolol glucuronide is unique due to its prolonged detection window in doping control. It is one of the longest-term metabolites of stanozolol, making it a valuable marker for detecting stanozolol misuse .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[(17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-5-yl)oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O8/c1-25-11-14-17(28-29-22(14)37-24-20(32)18(30)19(31)21(36-24)23(33)34)10-12(25)4-5-13-15(25)6-8-26(2)16(13)7-9-27(26,3)35/h12-13,15-16,18-21,24,30-32,35H,4-11H2,1-3H3,(H,28,29)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGATFAUPNAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
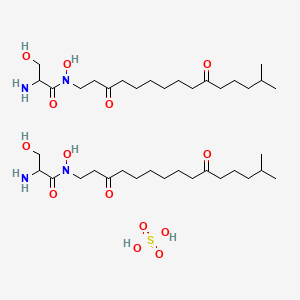
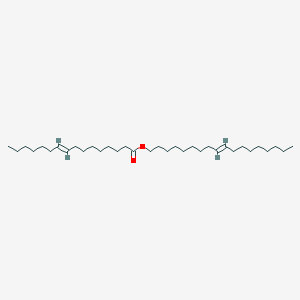

![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)
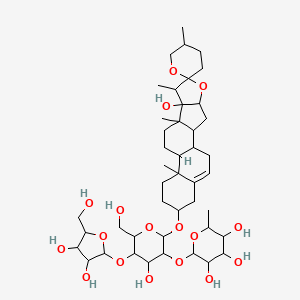
![6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)

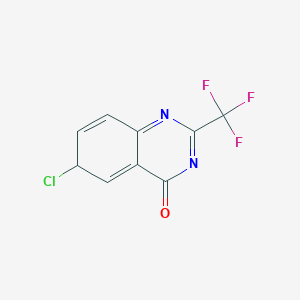
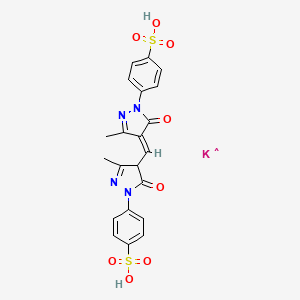
![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)
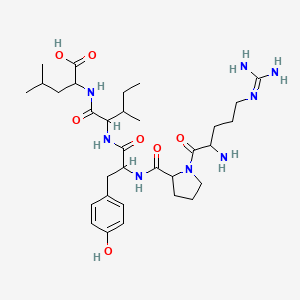
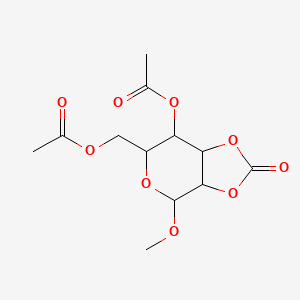
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
